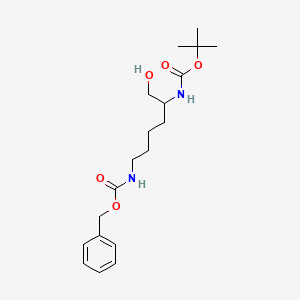
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester: is a derivative of the amino acid lysine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily used in peptide synthesis to protect the lysine side chains during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the epsilon-amino group: The epsilon-amino group is then protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base like sodium bicarbonate.
Reduction to L-lysinol: The protected lysine is reduced to L-lysinol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes deprotection reactions to remove the Boc and Cbz groups. These reactions typically use acidic conditions for Boc removal and hydrogenation for Cbz removal.
Substitution Reactions: The compound can undergo substitution reactions where the protected amino groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection of Boc group: Trifluoroacetic acid (TFA) is commonly used.
Deprotection of Cbz group: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions: Various nucleophiles can be used under basic conditions.
Major Products Formed:
Deprotected lysine: Removal of Boc and Cbz groups yields free lysine.
Substituted derivatives: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is widely used in solid-phase peptide synthesis (SPPS) to protect lysine side chains, allowing for the selective formation of peptide bonds without unwanted side reactions.
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides.
Medicine: this compound is used in the development of peptide-based drugs, where it helps in the synthesis of peptides with specific sequences and structures.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for therapeutic applications.
Wirkmechanismus
The primary function of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is to protect the amino groups of lysine during peptide synthesis. The Boc and Cbz groups prevent unwanted reactions at the amino groups, allowing for the selective formation of peptide bonds. The protected lysine can then be incorporated into peptides, and the protecting groups can be removed under specific conditions to yield the desired peptide.
Vergleich Mit ähnlichen Verbindungen
Nalpha-Boc-L-lysine: Similar to (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester but lacks the Cbz protection on the epsilon-amino group.
Nepsilon-Cbz-L-lysine: Similar but lacks the Boc protection on the alpha-amino group.
Nalpha-Fmoc-Nepsilon-Cbz-L-lysinol: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for alpha-amino protection.
Uniqueness: this compound is unique in that it provides dual protection for both the alpha and epsilon amino groups of lysine, making it highly useful in peptide synthesis where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C19H30N2O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
benzyl N-[6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
MLAPMZGXJGUYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















